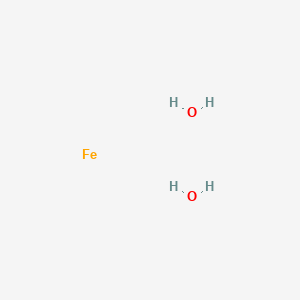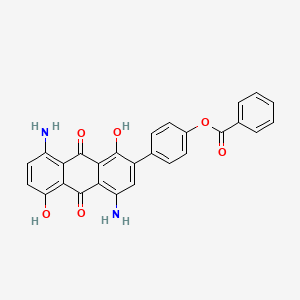
1,5-Diamino-3-(4-(benzoyloxy)phenyl)-4,8-dihydroxy-9,10-anthracenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-[4,8-Diamino-1,5-dihydroxy-9,10-dihydro-9,10-dioxo-2-anthryl]phenyl benzoate is a complex organic compound with the molecular formula C27H18N2O6 and a molecular weight of 466.40 g/mol. This compound is characterized by its anthracene-based structure, which includes multiple functional groups such as amino, hydroxy, and benzoate groups. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-[4,8-diamino-1,5-dihydroxy-9,10-dihydro-9,10-dioxo-2-anthryl]phenyl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the anthracene core: The anthracene core is synthesized through a series of condensation reactions involving aromatic aldehydes and ketones.
Benzoate esterification: The final step involves the esterification of the anthracene derivative with benzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s purity and composition.
Analyse Chemischer Reaktionen
Types of Reactions
p-[4,8-Diamino-1,5-dihydroxy-9,10-dihydro-9,10-dioxo-2-anthryl]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and hydroxy derivatives.
Substitution: Halogenated or nucleophile-substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
p-[4,8-Diamino-1,5-dihydroxy-9,10-dihydro-9,10-dioxo-2-anthryl]phenyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of p-[4,8-diamino-1,5-dihydroxy-9,10-dihydro-9,10-dioxo-2-anthryl]phenyl benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-[[4,8-Diamino-1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthryl]oxy]phenyl acetate: Similar structure but with an acetate group instead of a benzoate group.
1,5-Diamino-4,8-dihydroxy-9,10-dihydroanthracene-9,10-dione: Lacks the benzoate ester group.
Acid Blue 45: Contains sulfonate groups instead of benzoate.
Uniqueness
p-[4,8-Diamino-1,5-dihydroxy-9,10-dihydro-9,10-dioxo-2-anthryl]phenyl benzoate is unique due to its combination of amino, hydroxy, and benzoate functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
4104-49-8 |
|---|---|
Molekularformel |
C27H18N2O6 |
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
[4-(4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracen-2-yl)phenyl] benzoate |
InChI |
InChI=1S/C27H18N2O6/c28-17-10-11-19(30)22-20(17)26(33)23-21(25(22)32)18(29)12-16(24(23)31)13-6-8-15(9-7-13)35-27(34)14-4-2-1-3-5-14/h1-12,30-31H,28-29H2 |
InChI-Schlüssel |
UTKGUAAJNFVYMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC(=C4C(=C3O)C(=O)C5=C(C=CC(=C5C4=O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


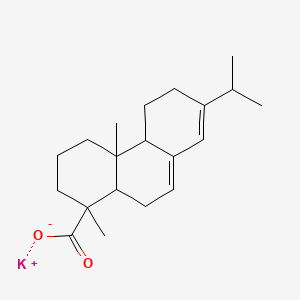


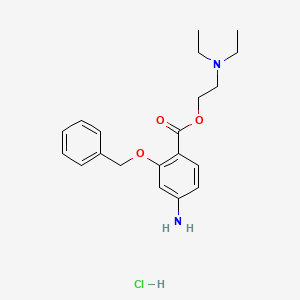

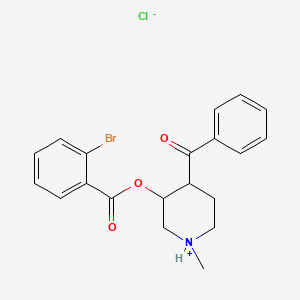
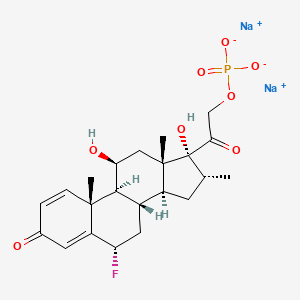
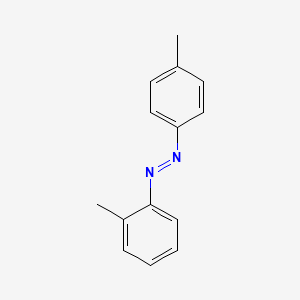
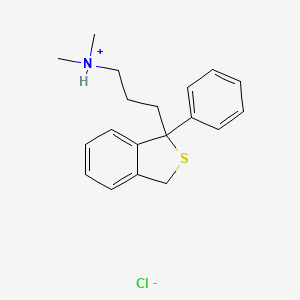
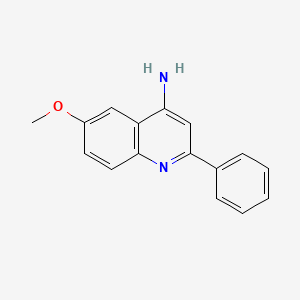

![4-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13744314.png)

